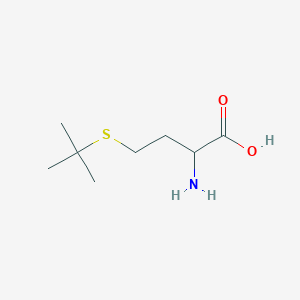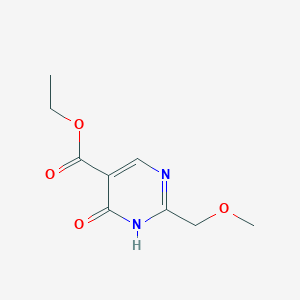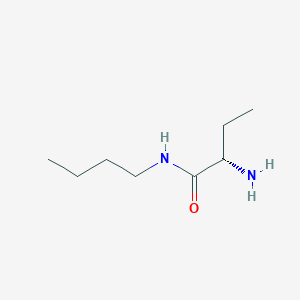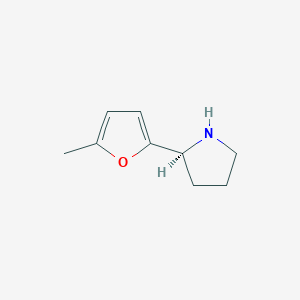
(2S)-2-(5-methylfuran-2-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(5-methylfuran-2-yl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are characterized by a five-membered nitrogen-containing ring. This compound features a furan ring substituted with a methyl group at the 5-position, attached to the 2-position of the pyrrolidine ring. The (2S) configuration indicates the stereochemistry of the molecule, specifying that the substituent at the 2-position of the pyrrolidine ring is in the S (sinister, left) configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(5-methylfuran-2-yl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 5-methylfurfural with a suitable amine to form an intermediate Schiff base, which is then reduced to yield the desired pyrrolidine derivative. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation is often employed to reduce the Schiff base intermediate, and the process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(5-methylfuran-2-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The pyrrolidine ring can be reduced to form a piperidine derivative.
Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 5-methylfuran-2(5H)-one.
Reduction: Formation of (2S)-2-(5-methylfuran-2-yl)piperidine.
Substitution: Formation of halogenated derivatives such as 5-bromo-2-(5-methylfuran-2-yl)pyrrolidine.
Applications De Recherche Scientifique
(2S)-2-(5-methylfuran-2-yl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as an intermediate in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-(5-methylfuran-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-(5-methylthiophen-2-yl)pyrrolidine: Similar structure with a thiophene ring instead of a furan ring.
(2S)-2-(5-methylpyridin-2-yl)pyrrolidine: Similar structure with a pyridine ring instead of a furan ring.
(2S)-2-(5-methylbenzofuran-2-yl)pyrrolidine: Similar structure with a benzofuran ring instead of a furan ring.
Uniqueness
(2S)-2-(5-methylfuran-2-yl)pyrrolidine is unique due to the presence of the furan ring, which imparts specific electronic and steric properties to the molecule
Propriétés
Numéro CAS |
1039033-93-6 |
|---|---|
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
(2S)-2-(5-methylfuran-2-yl)pyrrolidine |
InChI |
InChI=1S/C9H13NO/c1-7-4-5-9(11-7)8-3-2-6-10-8/h4-5,8,10H,2-3,6H2,1H3/t8-/m0/s1 |
Clé InChI |
LGGXPKQFJZIICN-QMMMGPOBSA-N |
SMILES isomérique |
CC1=CC=C(O1)[C@@H]2CCCN2 |
SMILES canonique |
CC1=CC=C(O1)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


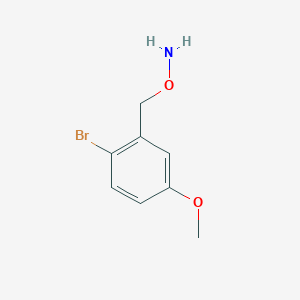
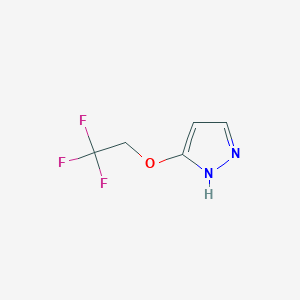
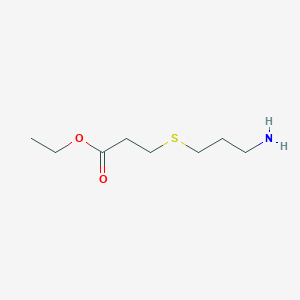

![ethyl 5-[2-(tert-butoxy)-2-oxoethyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13561645.png)
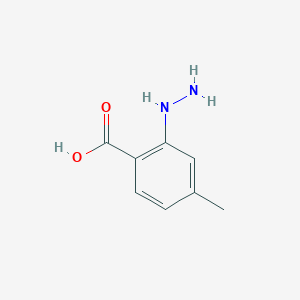
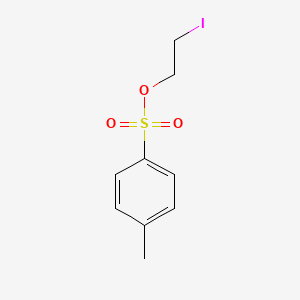
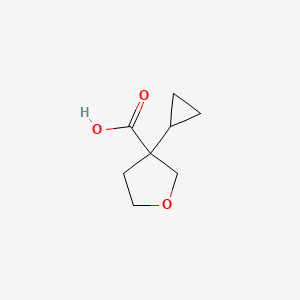

![Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13561660.png)
